![molecular formula C9H8ClN3 B15329694 3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as inhibitors of various kinases. The unique structure of this compound, which includes a chloro substituent and a cyclopropyl group, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with cyclopropylhydrazine under acidic conditions to form the pyrazole ring, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation can produce N-oxides .
Aplicaciones Científicas De Investigación
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of kinases, which are enzymes involved in various signaling pathways related to cancer and other diseases.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Employed as a tool compound to study the biological functions of kinases and other proteins.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: The parent compound without the chloro and cyclopropyl substituents.
3-Chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the chloro substituent.
Uniqueness
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the chloro and cyclopropyl groups, which contribute to its distinct chemical properties and biological activities. These substituents can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry research .
Propiedades
Fórmula molecular |
C9H8ClN3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
3-chloro-5-cyclopropyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) |
Clave InChI |
LBOROUJRFZHRDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=C(NN=C3N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



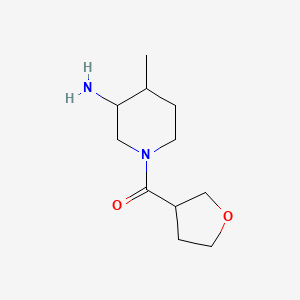
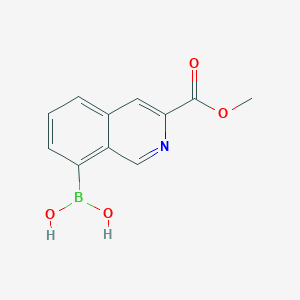
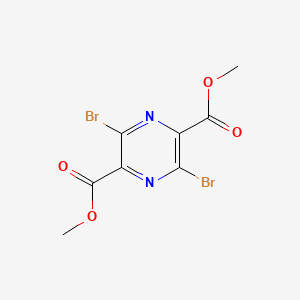
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)
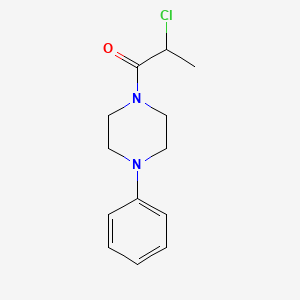

![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
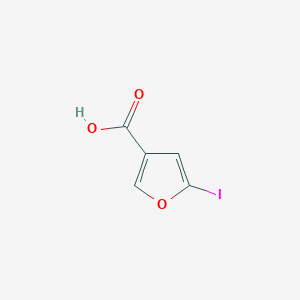
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)
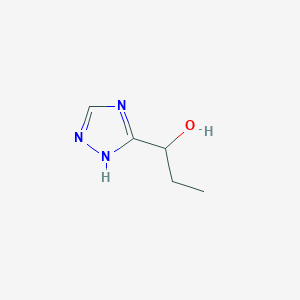
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
